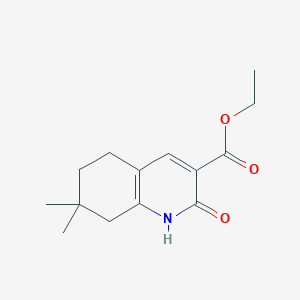

Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline (PHQ) derivative characterized by a bicyclic hexahydroquinoline core with a 2-oxo group, a 7,7-dimethyl substitution, and an ethyl carboxylate ester at position 2. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly α-glucosidase inhibitors and anticancer agents . Its structural features, including the rigid bicyclic system and electron-withdrawing ester group, influence its reactivity and biological activity.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

ethyl 7,7-dimethyl-2-oxo-1,5,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-4-18-13(17)10-7-9-5-6-14(2,3)8-11(9)15-12(10)16/h7H,4-6,8H2,1-3H3,(H,15,16) |

InChI Key |

AYCUWYYKYARANX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CC(CC2)(C)C)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-diones, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has garnered attention for its pharmacological properties. Research indicates its potential as a therapeutic agent in treating neurodegenerative diseases due to its neuroprotective effects.

Neuroprotective Properties

Studies have shown that derivatives of this compound can reduce oxidative stress and neuronal damage in models of neurodegeneration. The compound's ability to modulate oxidative stress pathways makes it a candidate for further investigation in conditions like Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research suggests that it exhibits activity against various bacterial strains, indicating potential applications in developing new antibiotics.

Materials Science

In materials science, this compound can serve as a precursor for synthesizing novel polymers and nanomaterials.

Polymer Synthesis

The compound can be polymerized to create materials with unique mechanical and thermal properties. These polymers are being explored for applications in coatings and composites.

Nanomaterial Development

Research into the use of this compound in creating nanoparticles has shown promise in drug delivery systems. Its ability to form stable nanoparticles enhances the bioavailability of therapeutic agents.

Biological Research

This compound is also being investigated for its role in biological systems.

Enzyme Inhibition

Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition may have implications for regulating metabolic disorders.

Cellular Signaling Modulation

Research indicates that the compound may influence cellular signaling pathways related to inflammation and apoptosis. Understanding these mechanisms could lead to new therapeutic strategies for chronic diseases.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated reduction in oxidative damage in neuronal cells exposed to stressors. |

| Study B | Antimicrobial | Showed effective inhibition of growth in resistant bacterial strains. |

| Study C | Polymer Development | Created a polymer with enhanced thermal stability and mechanical strength. |

| Study D | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X involved in metabolic regulation. |

Mechanism of Action

The mechanism of action of ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural Variations and Physical Properties

Key Observations :

- In contrast, phenyl or halogen substituents (e.g., 4-chloro in ) introduce electronic effects that alter reactivity and binding affinity.

- Melting Points : Phenyl-substituted derivatives (e.g., 5a) exhibit higher melting points (~251°C) compared to aliphatic analogs, likely due to enhanced π-π stacking .

Key Observations :

Key Observations :

- Substituent-Activity Relationships: The 2-amino group in compound 6f enhances hydrogen bonding with biological targets, improving inhibitory activity . Chloro substituents (e.g., in ) increase electrophilicity, enhancing interactions with microbial enzymes.

Structural and Conformational Analysis

Biological Activity

Ethyl 7,7-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of hexahydroquinolines and is characterized by the following molecular formula:

- Chemical Formula : CHNO

- Molecular Weight : 233.26 g/mol

The structure features a hexahydroquinoline core with a carboxylate group and an ethyl ester functionality that may influence its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Calcium Channel Blockade :

- Studies have shown that derivatives of hexahydroquinoline can act as calcium channel blockers. For instance, certain modifications in the structure enhance selectivity for T-type calcium channels (Cav3.2) over L-type channels (Cav1.2) . This mechanism is crucial for developing treatments for cardiovascular diseases and neurological disorders.

- Antitumor Activity :

- Antimicrobial Effects :

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of substituted hexahydroquinolines on various cancer cell lines. The results indicated that compounds with specific substitutions at the C-4 position exhibited potent cytotoxicity against breast cancer cells (MCF-7), with IC50 values ranging from 5 to 15 µM .

Case Study 2: Calcium Channel Blockers

In a comparative study of several derivatives including this compound, it was found that modifications at the C-4 position significantly enhanced the blocking activity against Cav3.2 channels. The most effective derivative showed a selectivity index favoring Cav3.2 over Cav1.2 by a factor of three .

Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.